molecular formula C20H18ClN3O3S B6063630 3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide

3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide

Numéro de catalogue B6063630
Poids moléculaire: 415.9 g/mol
Clé InChI: QCZREWLSUICOCQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinases (JAKs). JAKs are intracellular enzymes that play a crucial role in cytokine signaling pathways, which regulate immune responses, hematopoiesis, and inflammatory processes. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mécanisme D'action

3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide is a selective inhibitor of JAK1 and JAK3, which are intracellular enzymes that play a crucial role in cytokine signaling pathways. JAKs are activated by cytokine receptors, leading to the phosphorylation of downstream signaling molecules, including signal transducers and activators of transcription (STATs). The phosphorylated STATs then translocate to the nucleus, where they regulate gene expression. By inhibiting JAK1 and JAK3, this compound blocks the phosphorylation of STATs and downstream signaling pathways, leading to the suppression of cytokine production and the reduction of inflammation.
Biochemical and physiological effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines, including interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ), in preclinical studies. In clinical trials, this compound has been shown to reduce disease activity and improve clinical outcomes in patients with rheumatoid arthritis and psoriasis. This compound has also been shown to reduce the number of circulating T cells and B cells, which play a crucial role in the pathogenesis of autoimmune diseases. However, this compound has also been associated with an increased risk of infections, as JAKs are involved in the regulation of immune responses.

Avantages Et Limitations Des Expériences En Laboratoire

3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide is a selective inhibitor of JAK1 and JAK3, which makes it a valuable tool for studying the role of JAKs in cytokine signaling pathways and immune responses. This compound has been extensively studied in preclinical and clinical settings, which provides a wealth of data on its pharmacological properties and potential therapeutic applications. However, this compound has also been associated with an increased risk of infections, which may limit its use in certain experimental settings.

Orientations Futures

3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide has shown promising results in the treatment of autoimmune diseases, but further studies are needed to determine its safety and efficacy in other indications. This compound has also been shown to have potential applications in the treatment of cancer, as JAKs are involved in the regulation of tumor growth and metastasis. Future studies should focus on the development of more selective JAK inhibitors with improved safety profiles and the identification of biomarkers that can predict response to JAK inhibitors.

Méthodes De Synthèse

3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide can be synthesized by several methods, including the reaction of 3-(4-methylphenyl)-4-(2-methylphenyl)-1,3-thiazolidin-2-one with 5-chloro-2-aminopyridine in the presence of triethylamine and acetic anhydride, followed by sulfonylation with chlorosulfonic acid and treatment with benzoyl chloride. The yield of the final product is typically around 30-40%.

Applications De Recherche Scientifique

3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, this compound has been shown to inhibit JAK1 and JAK3, leading to the suppression of cytokine signaling pathways and the reduction of inflammation. In clinical trials, this compound has demonstrated significant efficacy in reducing disease activity and improving clinical outcomes in patients with rheumatoid arthritis and psoriasis. This compound has also shown promising results in the treatment of inflammatory bowel disease, although further studies are needed to determine its safety and efficacy in this indication.

Propriétés

IUPAC Name

3-[(5-chloropyridin-2-yl)sulfamoyl]-4-methyl-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-13-5-3-4-6-17(13)23-20(25)15-8-7-14(2)18(11-15)28(26,27)24-19-10-9-16(21)12-22-19/h3-12H,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZREWLSUICOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C)S(=O)(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.